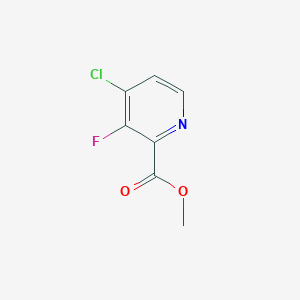

Methyl 4-chloro-3-fluoropicolinate

Descripción

Significance of Pyridine (B92270) Derivatives in Organic Synthesis

Pyridine, a six-membered aromatic heterocycle containing a nitrogen atom, is a cornerstone of modern organic chemistry. Its unique electronic properties, arising from the electronegative nitrogen atom within the aromatic ring, impart a distinct reactivity compared to its carbocyclic analog, benzene. This makes pyridine and its derivatives exceptionally versatile scaffolds in the synthesis of a vast array of chemical compounds.

The pyridine motif is a key structural component in numerous pharmaceuticals, agrochemicals, and functional materials. In medicine, pyridine-containing compounds are found in various drug classes, including antihistamines, anti-inflammatory agents, and anticancer drugs. The nitrogen atom can act as a hydrogen bond acceptor, influencing the binding of a drug molecule to its biological target. In agriculture, pyridine derivatives are integral to the formulation of many herbicides, insecticides, and fungicides, helping to ensure global food security. chemicalbook.com

Overview of Halogenated Picolinates as Key Intermediates

The introduction of halogen atoms (fluorine, chlorine, bromine, and iodine) onto the pyridine ring, particularly in the form of picolinates (esters of picolinic acid), creates highly valuable synthetic intermediates. Halogenation can profoundly alter the physicochemical properties of a molecule, including its lipophilicity, metabolic stability, and binding affinity to target proteins. google.com This makes halogenated picolinates sought-after precursors in the development of new drugs and agrochemicals. sigmaaldrich.com

The presence of halogens provides synthetic "handles" for further molecular elaboration through various cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings. This allows for the construction of complex molecular architectures from relatively simple halogenated pyridine building blocks. The specific positioning of different halogens, as seen in Methyl 4-chloro-3-fluoropicolinate, offers a high degree of regiochemical control in subsequent synthetic transformations.

Historical Context and Evolution of Research on this compound and Related Structures

The development of synthetic methods for halogenating pyridines has been a long-standing area of research. Early methods often required harsh reaction conditions. However, the increasing demand for precisely substituted pyridines in the life sciences has driven the development of more sophisticated and selective halogenation techniques.

The emergence of fluorinated pyridine derivatives, in particular, has been a significant area of advancement. The unique properties of the fluorine atom, such as its small size and high electronegativity, can impart desirable characteristics to bioactive molecules. The synthesis of specifically substituted compounds like this compound is a testament to the progress in selective halogenation chemistry. This compound is often not the final product but a crucial intermediate in the synthesis of more complex, often patented, molecules. For instance, related halogenated picolinates have been described in patents for the synthesis of herbicidal compounds. google.com The synthesis of such intermediates often involves multi-step sequences starting from simpler pyridine precursors. chemicalbook.com

Detailed Research Findings: this compound

As a specific halogenated picolinate (B1231196), this compound possesses a unique combination of substituents that make it a valuable building block.

Synthesis and Properties

The synthesis of this compound typically involves the esterification of the corresponding 4-chloro-3-fluoropicolinic acid. The introduction of the chloro and fluoro substituents onto the pyridine ring can be achieved through various modern halogenation methods.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| IUPAC Name | methyl 4-chloro-3-fluoro-2-pyridinecarboxylate |

| CAS Number | 1034921-05-5 |

| Molecular Formula | C₇H₅ClFNO₂ |

| Molecular Weight | 189.57 g/mol |

| Physical Form | Solid |

| Storage Temperature | 2-8°C, under inert atmosphere |

This data is compiled from publicly available chemical information.

Role as a Synthetic Intermediate

The primary utility of this compound lies in its role as an intermediate in the synthesis of more complex molecules. The chlorine and fluorine atoms on the pyridine ring, along with the methyl ester group, provide multiple reactive sites for further chemical transformations. For example, the chlorine atom at the 4-position can be a site for nucleophilic aromatic substitution or participate in cross-coupling reactions. The fluorine atom at the 3-position can influence the reactivity of the ring and the properties of the final product. The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into amides or other functional groups.

This compound is listed as an intermediate in the synthesis of various proprietary compounds, highlighting its importance in industrial research and development, particularly in the agrochemical sector.

Structure

3D Structure

Propiedades

IUPAC Name |

methyl 4-chloro-3-fluoropyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClFNO2/c1-12-7(11)6-5(9)4(8)2-3-10-6/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEROPLWMUGCPSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC=CC(=C1F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Methyl 4 Chloro 3 Fluoropicolinate

Established Synthetic Routes to the Picolinate (B1231196) Core

The synthesis of the picolinate core, the fundamental framework of methyl 4-chloro-3-fluoropicolinate, relies on classical and modern organic chemistry reactions. These include the esterification of picolinic acids and the halogenation of pyridine (B92270) rings.

Esterification Reactions of Substituted Picolinic Acids

A common and straightforward method for obtaining picolinate esters is the direct esterification of the corresponding picolinic acids. This reaction is typically carried out by treating the picolinic acid with an alcohol, such as methanol (B129727), in the presence of an acid catalyst or a coupling agent. For instance, 4-chloropyridine-2-carboxylic acid can be converted to its methyl ester by reaction with methanol. chemicalbook.com One documented procedure involves the use of oxalyl chloride and a catalytic amount of DMF to form the acyl chloride from 4-chloropyridine-2-carboxylic acid, which is then reacted with dry methanol to yield methyl 4-chloropicolinate. chemicalbook.com This two-step process, involving the formation of an acyl chloride intermediate followed by esterification, is a high-yielding approach. chemicalbook.comchemicalbook.com

Another example involves the esterification of 4-amino-5-fluoro-3-chloro-6-(substituted)picolinic acids, where the picolinic acid is coupled with an alcohol using various activating agents, similar to those employed in peptide synthesis. justia.com

Halogenation Strategies for Pyridine Ring Systems

The introduction of halogen atoms onto the pyridine ring is a critical step in the synthesis of many functionalized picolinates. Due to the electron-deficient nature of the pyridine ring, electrophilic aromatic substitution reactions, including halogenation, often require harsh conditions. nih.gov However, various strategies have been developed to achieve selective halogenation.

Radical chlorination at high temperatures is an important industrial method for preparing chlorinated pyridines. youtube.com For example, the gas-phase radical chlorination of pyridine can yield 2-chloropyridine (B119429) and 2,6-dichloropyridine. youtube.com The regioselectivity of halogenation can be influenced by the reaction conditions and the presence of substituents on the pyridine ring. For instance, the presence of an electron-donating group can facilitate electrophilic attack. youtube.com

More sophisticated methods for selective halogenation have also been developed. These include metalation-trapping sequences and the use of pyridine N-oxides to direct halogenation to the 4-position. nih.gov Recently, designed phosphine (B1218219) reagents have been used to selectively halogenate a broad range of unactivated pyridines at the 4-position. nih.gov

Targeted Synthesis of this compound

The specific synthesis of this compound requires a combination of the above-mentioned general strategies, often in a carefully orchestrated sequence.

Approaches Involving 2-Picolinic Acid Derivatives

A primary route to this compound starts from appropriately substituted 2-picolinic acid derivatives. For example, the synthesis can begin with a substituted picoline, which is then oxidized to the corresponding picolinic acid. A disclosed synthesis of 6-chloro-3-fluoro-2-pyridinecarboxylic acid starts from 6-chloro-3-fluoro-2-picoline, which is oxidized using potassium dichromate in the presence of a catalyst. google.com The resulting picolinic acid can then be esterified to the methyl picolinate.

A common starting material for related compounds is 2-picolinic acid itself. chemicalbook.com Treatment of 2-picolinic acid with thionyl chloride can generate 4-chloropicolinoyl chloride, which upon esterification with methanol, yields methyl 4-chloropicolinate. chemicalbook.com While this provides the 4-chloro substituent, further fluorination at the 3-position would be required.

Table 1: Synthesis of Methyl 4-chloropicolinate from 2-Picolinic Acid

| Step | Reagents and Conditions | Product | Yield | Reference |

| 1 | Picolinic acid, thionyl chloride, 80°C, 3 days | 4-chloropicolinoyl chloride | - | |

| 2 | Methanol, ice bath, 1 hour | Methyl 4-chloropicolinate | 57% |

Another approach involves starting with a pre-halogenated picolinic acid. For example, the synthesis of methyl 4-chloropicolinate has been achieved starting from 4-chloropyridine-2-carboxylic acid. chemicalbook.com This acid is treated with oxalyl chloride and a catalytic amount of DMF, followed by the addition of dry methanol to give the desired product in high yield. chemicalbook.com

Synthesis via Halogen Exchange (HALEX) Reactions of Polychlorinated Pyridines

Halogen exchange (HALEX) reactions are a powerful tool for introducing fluorine atoms into aromatic rings. This method is particularly useful for the synthesis of fluorinated picolinates from polychlorinated precursors. A key example is the synthesis of halauxifen-methyl, a 6-aryl-5-fluoropicolinate herbicide. thieme-connect.com The synthesis starts with 3,4,5,6-tetrachloropicolinonitrile, which undergoes a HALEX reaction with cesium fluoride (B91410) in DMSO to produce 3-chloro-4,5,6-trifluoropicolinonitrile. thieme-connect.com Although this example leads to a different final product, the principle of using a polychlorinated pyridine and selectively replacing chlorine with fluorine via a HALEX reaction is directly applicable to the synthesis of this compound.

The efficiency and selectivity of the HALEX reaction can be influenced by the reaction conditions, including the choice of fluoride source and solvent.

Cascade Cyclization and Other Advanced Synthetic Techniques

More advanced synthetic strategies, such as cascade cyclization reactions, offer efficient routes to complex heterocyclic structures. figshare.com These reactions can construct the substituted pyridine ring in a single, multi-step process. For instance, a method for preparing 4-amino-5-fluoro-3-chloro-6-(substituted) picolinates has been developed that originates from non-pyridine starting materials and avoids the need for metal catalysts or expensive fluorinating agents. google.com

Gold-catalyzed cascade cyclization-fluorination of 2-alkynone O-methyl oximes has been reported for the synthesis of 4-fluoroisoxazoles. organic-chemistry.orgnih.gov While not directly applied to pyridine synthesis, this demonstrates the potential of cascade reactions to introduce fluorine atoms during the ring-forming process. A TMSCl-mediated cascade cyclization of ortho-propynol phenyl azides has also been developed for the synthesis of 4-chloro quinolines, showcasing another innovative cyclization strategy. consensus.app The development of such cascade reactions for the direct synthesis of this compound from acyclic precursors represents a frontier in the field.

Regioselective Functionalization Approaches

The synthesis of this compound hinges on the precise introduction of chloro and fluoro substituents at the C4 and C3 positions of the picolinic acid backbone, respectively. Achieving this specific regiochemistry is a critical aspect of the synthetic strategy.

A plausible and commonly employed route to achieve this substitution pattern involves starting with a pre-functionalized pyridine derivative. One key precursor identified for the synthesis of the target molecule is 4-chloro-3-fluoropicolinic acid (CAS 860296-21-5). The synthesis of this intermediate itself requires careful control of regioselectivity.

One potential strategy for the synthesis of 4-chloro-3-fluoropicolinic acid involves the oxidation of a corresponding substituted picoline, such as 4-chloro-3-fluoro-2-methylpyridine. The oxidation of a methyl group at the C2 position to a carboxylic acid is a well-established transformation. For instance, the synthesis of the related compound 6-chloro-3-fluoro-2-pyridinecarboxylic acid utilizes potassium dichromate as an oxidant in the presence of dilute sulfuric acid. google.com A similar approach could theoretically be adapted for the synthesis of 4-chloro-3-fluoropicolinic acid.

The introduction of the halogen substituents onto the pyridine ring can also be achieved through electrophilic halogenation reactions. However, the directing effects of the existing substituents on the ring play a crucial role in determining the position of the incoming electrophile. For instance, in the synthesis of related compounds, chlorination of an aminopicolinate has been demonstrated. google.com The regioselectivity of such reactions is governed by the electronic nature of the substituents and the reaction conditions employed. Theoretical studies, such as those using Density Functional Theory (DFT), can provide valuable insights into the most likely sites for nucleophilic or electrophilic attack on the pyridine ring, thereby guiding the synthetic strategy towards the desired isomer. mdpi.com

Green Chemistry Principles in Synthesis

The growing emphasis on sustainable chemical manufacturing has led to the exploration of greener alternatives in the synthesis of this compound and its precursors. The principles of green chemistry aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. sigmaaldrich.comnumberanalytics.com

One key area for the application of green chemistry in this synthesis is the choice of solvents. Traditional syntheses often employ volatile and hazardous organic solvents. Greener alternatives such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME) are gaining traction as they are derived from renewable resources and exhibit lower toxicity and peroxide-forming tendencies compared to solvents like tetrahydrofuran (B95107) (THF). sigmaaldrich.com The use of ionic liquids and deep eutectic solvents (DESs) also presents a promising avenue for creating more environmentally benign reaction media. researchgate.net

The esterification of 4-chloro-3-fluoropicolinic acid to its methyl ester, a crucial final step, can also be made greener. The classic Fischer esterification, which typically uses an excess of alcohol and a strong mineral acid catalyst, can be improved. masterorganicchemistry.comresearchgate.netathabascau.ca The use of solid acid catalysts, such as polymer-supported sulfonic acids, can simplify the work-up procedure and allow for catalyst recycling, thereby reducing waste. organic-chemistry.org These catalysts are often more environmentally friendly than traditional homogeneous acid catalysts.

Below is a table summarizing potential green chemistry alternatives for the synthesis of this compound:

| Reaction Step | Traditional Method | Green Alternative | Benefit |

| Solvent | Dichloromethane, Toluene | 2-Methyltetrahydrofuran (2-MeTHF), Cyclopentyl methyl ether (CPME), Ionic Liquids, Deep Eutectic Solvents | Reduced toxicity, derived from renewable resources, lower volatility. |

| Esterification Catalyst | Sulfuric Acid (H₂SO₄) | Solid-supported acid catalysts (e.g., polymer-supported sulfonic acid) | Catalyst recyclability, simplified work-up, reduced corrosive waste. |

| Chlorination | Stoichiometric chlorinating agents | Catalytic chlorination methods | Improved atom economy, reduced waste. |

| Fluorination | Harsh fluorinating agents | Catalytic fluorination methods | Milder reaction conditions, improved selectivity. |

By incorporating these green chemistry principles, the synthesis of this compound can be made more sustainable and environmentally responsible, aligning with the future direction of chemical manufacturing.

Chemical Reactivity and Transformation Pathways

Nucleophilic Substitution Reactions on the Pyridine (B92270) Ring

The pyridine ring in methyl 4-chloro-3-fluoropicolinate is electron-deficient, which makes it susceptible to nucleophilic attack. The presence of two halogen substituents, chlorine and fluorine, at positions 4 and 3 respectively, provides potential sites for nucleophilic substitution.

Reactivity of Chlorine and Fluorine Substituents

In nucleophilic aromatic substitution (SNAr) reactions on pyridine rings, the reactivity of halogens as leaving groups is a critical factor. Generally, the rate of substitution depends on the ability of the leaving group to depart and the stability of the intermediate Meisenheimer-like complex. For halopyridines, the reactivity order can be influenced by the position of the substituent and the nature of the nucleophile.

The chlorine atom at the 4-position is expected to be more reactive towards nucleophilic substitution than the fluorine atom at the 3-position. This is because the 4-position is para to the ring nitrogen, which can effectively stabilize the negative charge of the intermediate complex through resonance. In contrast, the 3-position does not benefit from this direct resonance stabilization. While fluorine is more electronegative than chlorine, which can enhance the electrophilicity of the carbon it is attached to, the carbon-fluorine bond is significantly stronger than the carbon-chlorine bond, making fluorine a poorer leaving group in many SNAr reactions.

Electrophilic Aromatic Substitution Reactions

The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom, making it generally unreactive towards electrophilic aromatic substitution compared to benzene. The presence of two electron-withdrawing halogen substituents and a methyl ester group further deactivates the ring. Therefore, electrophilic substitution on this compound is expected to be very difficult and would likely require harsh reaction conditions. If a reaction were to occur, the substitution pattern would be directed by the existing substituents, though predicting the precise outcome is challenging without experimental data.

Oxidation and Reduction Chemistry

The pyridine ring is generally resistant to oxidation. However, the side chain, the methyl ester group, can potentially be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions. Strong oxidizing agents might lead to the degradation of the ring.

Reduction of the pyridine ring is possible under specific conditions, for instance, using catalytic hydrogenation. This would result in the corresponding piperidine (B6355638) derivative. The ester group could also be reduced to an alcohol using reducing agents like lithium aluminum hydride. Selective reduction of one functional group in the presence of others would require careful choice of reagents and reaction conditions.

Cross-Coupling Methodologies

Halogenated pyridines are valuable substrates in transition-metal-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling and Related Palladium-Catalyzed Reactions

The chlorine atom at the 4-position of this compound is a potential site for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. This reaction typically involves the coupling of an organoboron compound with a halide in the presence of a palladium catalyst and a base.

Given the higher reactivity of the C-Cl bond at the 4-position compared to the C-F bond at the 3-position in such catalytic cycles, selective coupling at the 4-position is anticipated. This would allow for the introduction of a variety of substituents, such as aryl, heteroaryl, or alkyl groups, at this position, leading to the synthesis of more complex molecules. The general scheme for a Suzuki-Miyaura coupling involves three main steps: oxidative addition of the palladium catalyst to the aryl halide, transmetalation with the organoboron reagent, and reductive elimination to yield the coupled product and regenerate the catalyst.

Hydrolytic Transformations of the Ester Moiety

The methyl ester group of this compound is susceptible to hydrolysis under both acidic and basic conditions to yield the corresponding carboxylic acid, 4-chloro-3-fluoropicolinic acid. This transformation is a fundamental step in many synthetic routes, as the resulting carboxylic acid can be further functionalized, for instance, through amide bond formation.

The rate of hydrolysis is influenced by factors such as pH, temperature, and the solvent system employed. researchgate.net Under basic conditions, the reaction proceeds via a nucleophilic acyl substitution mechanism, where a hydroxide (B78521) ion attacks the electrophilic carbonyl carbon of the ester. The subsequent elimination of the methoxide (B1231860) ion leads to the formation of the carboxylate salt, which is then protonated upon acidic workup to give the free carboxylic acid.

The table below outlines the conditions and outcomes of the hydrolytic transformation of the ester moiety.

| Transformation | Reagents/Conditions | Product |

| Basic Hydrolysis | Aqueous base (e.g., NaOH, KOH), heat | 4-chloro-3-fluoropicolinic acid |

| Acidic Hydrolysis | Aqueous acid (e.g., HCl, H₂SO₄), heat | 4-chloro-3-fluoropicolinic acid |

Applications in Advanced Organic Synthesis

Building Block for Complex Heterocyclic Architectures

The strategic placement of reactive sites on the pyridine (B92270) ring of methyl 4-chloro-3-fluoropicolinate allows for its elaboration into a variety of complex heterocyclic structures. The chlorine atom at the 4-position is particularly susceptible to nucleophilic aromatic substitution (SNAr) reactions, providing a handle for the introduction of various functionalities. Additionally, the fluorine atom at the 3-position can influence the reactivity of the ring and serve as a site for further transformations or as a key feature in the final target molecule.

Research in the synthesis of novel pharmaceutical and agrochemical agents often involves the construction of polycyclic and highly substituted heterocyclic scaffolds. While specific examples detailing the direct use of this compound in the synthesis of such complex architectures are not extensively documented in publicly available literature, the reactivity profile of similar halogenated pyridines suggests its potential in this area. For instance, related compounds like methyl 4-chloropicolinate have been utilized in the synthesis of biologically active molecules through the displacement of the chloro group with various nucleophiles.

The presence of both chloro and fluoro substituents offers orthogonal reactivity, enabling selective transformations at different positions. This differential reactivity is a key advantage in the design of synthetic routes toward complex targets, allowing for a stepwise and controlled construction of the desired molecular framework.

Role in Multi-Step Convergent Synthesis

The ester functionality of the molecule can be readily hydrolyzed to the corresponding carboxylic acid or converted to an amide, providing points for coupling with other synthetic intermediates. The halogen substituents offer opportunities for cross-coupling reactions, such as Suzuki or Stille couplings, which are cornerstone transformations in the construction of complex organic molecules.

For example, a synthetic strategy could involve the initial functionalization of the pyridine ring of this compound through a palladium-catalyzed cross-coupling reaction at the 4-position. The resulting intermediate, now a more complex substituted pyridine, could then be coupled with another elaborate fragment to rapidly build molecular complexity. The ability to perform selective reactions on the different functionalities of the molecule is crucial for its effective implementation in a convergent synthetic plan.

Precursor for Diverse Organofluorine Compounds

The incorporation of fluorine into organic molecules can significantly impact their biological properties, including metabolic stability, binding affinity, and lipophilicity. As such, the development of synthetic methods for the preparation of organofluorine compounds is of great interest in medicinal and agricultural chemistry. agropages.com this compound serves as a valuable precursor for the synthesis of a variety of other fluorinated pyridine derivatives.

The fluorine atom at the 3-position can be retained in the final product, imparting the unique properties associated with fluorination. Alternatively, the reactivity of the chloro and ester groups allows for the modification of the molecule while preserving the C-F bond. For instance, nucleophilic displacement of the chlorine atom can lead to a range of 4-substituted-3-fluoropicolinates. Subsequent transformations of the ester group can then provide access to a diverse library of organofluorine compounds.

The synthesis of trifluoromethylpyridines, a key structural motif in many active agrochemical and pharmaceutical ingredients, often starts from halogenated pyridine precursors. semanticscholar.org While direct conversion of the chloro or fluoro group of this compound to a trifluoromethyl group is not a standard transformation, the compound can be used to build a scaffold onto which a trifluoromethyl group is later introduced.

Development of Novel Synthetic Reagents

The unique electronic and steric properties of this compound also make it an interesting candidate for the development of novel synthetic reagents. The pyridine nitrogen can act as a ligand for metal catalysts, and the substituents on the ring can be tailored to fine-tune the electronic and steric environment of the metal center.

While there is no specific information in the reviewed literature on the use of this compound for this purpose, the broader class of functionalized pyridines has been extensively explored in ligand design for catalysis. The combination of a coordinating nitrogen atom and reactive halogen substituents could potentially be exploited in the design of new ligands for cross-coupling reactions or other transition metal-catalyzed transformations.

Furthermore, derivatization of the ester group could lead to the formation of reagents with specific functionalities. For example, conversion to a hydroxamic acid or an acyl azide could provide reagents for specific coupling or rearrangement reactions. The development of such novel reagents from readily available starting materials like this compound is an ongoing area of research in synthetic organic chemistry.

Role in Medicinal Chemistry Research and Drug Discovery

Intermediate for Active Pharmaceutical Ingredients (APIs)

The chemical reactivity of Methyl 4-chloro-3-fluoropicolinate makes it a versatile starting material for the synthesis of a range of pharmaceutical compounds. The chloro and fluoro substituents can be strategically modified or can influence the electronic properties of the molecule, facilitating its use in the construction of larger, more complex drug candidates.

Synthesis of Anti-inflammatory Agents

While the chemical structure of this compound suggests its potential as a scaffold for various therapeutic agents, a comprehensive review of the scientific literature does not reveal specific examples of its direct use as an intermediate in the synthesis of anti-inflammatory agents.

Development of Antiviral Compounds

There is currently no available scientific literature detailing the application of this compound as a precursor in the development of antiviral compounds.

Precursors for Anticancer Drug Candidates

The role of this compound as a direct precursor for the synthesis of anticancer drug candidates is not documented in the current scientific and patent literature.

Application in Antimycobacterial Agent Research (e.g., Mycobacterium tuberculosis inhibitors)

A notable application of the chloropicolinate scaffold, closely related to this compound, is in the development of novel inhibitors of Mycobacterium tuberculosis, the causative agent of tuberculosis. Researchers have synthesized a series of novel diamino phenyl chloropicolinate fettered carboxamides, ureas, and thiourea (B124793) derivatives. These compounds were derived from methyl 4-amino-6-(2-aminophenyl)-3-chloropyridine-2-carboxylate, a molecule that shares the core chloropicolinate structure.

The synthesized compounds were evaluated for their in vitro antimycobacterial activity against M. tuberculosis. Several of these derivatives exhibited significant inhibitory activity with low cytotoxicity. The minimum inhibitory concentration (MIC) values for the most promising compounds were determined, highlighting their potential as future preclinical drug candidates.

Table 1: Antimycobacterial Activity of Selected Chloropicolinate Derivatives

| Compound | Structure | MIC (µg/mL) |

|---|---|---|

| 14 | Methyl-4-amino-3-chloro-6-(2-(furan-2-carboxamido) phenyl) pyridine-2-carboxylate | >50 |

| 16 | Data Not Available | 6.25 |

| 19 | Data Not Available | 6.25 |

| 28 | Data Not Available | 6.25 |

| Isoniazid (Reference) | Standard TB Drug | 0.1 |

| Rifampicin (Reference) | Standard TB Drug | 0.1 |

Source: ACS Omega

Molecular docking studies suggested that these chloropicolinate derivatives may exert their effect by inhibiting the MurB enzyme, which is crucial for the biosynthesis of the mycobacterial cell wall.

Mechanistic Investigations of Biological Activity

The unique substitution pattern of this compound makes it and its derivatives interesting tools for studying biological processes and mechanisms of action.

Enzyme Inhibition Studies (e.g., Cyclooxygenase-2)

A review of the existing scientific literature does not provide evidence of direct studies investigating the inhibitory activity of this compound or its immediate derivatives on enzymes such as Cyclooxygenase-2 (COX-2). While other fluorinated and chlorinated compounds have been explored as COX-2 inhibitors, a specific link to this picolinate (B1231196) derivative has not been established.

Apoptosis Induction Mechanisms

While direct studies on the apoptosis-inducing properties of this compound are not extensively documented, research on its derivatives, particularly picolinamide (B142947) and picolinic acid compounds, has shed light on their pro-apoptotic potential. These derivatives have been shown to trigger programmed cell death in cancer cells through various mechanisms.

One notable mechanism involves the induction of endoplasmic reticulum (ER) stress. A novel derivative of picolinic acid has been demonstrated to cause ER stress-mediated apoptosis in human non-small cell lung cancer (NSCLC) cells. pensoft.net This process is characterized by the activation of specific caspases, which are key executioners of apoptosis. In A549 lung cancer cells, a picolinic acid derivative was found to trigger the activation of caspase-3, caspase-4, and caspase-9, leading to apoptotic cell death. pensoft.net Interestingly, this effect was specific to cancer cells, as the compound did not exert cytotoxicity in normal, non-tumorigenic cells. pensoft.net

Furthermore, derivatives of picolinamide have been designed as potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key player in tumor angiogenesis. nih.gov Inhibition of VEGFR-2 by these compounds has been linked to pro-apoptotic activity and cell cycle arrest at the G2/M phase in cancer cells. nih.gov Some of these derivatives have also shown inhibitory activity against other kinases involved in cancer progression, such as EGFR, HER-2, c-MET, and MER kinases. nih.gov

Another study highlighted that various niacin-related compounds, including picolinamide, can induce apoptosis in human promyelocytic leukemia (HL-60) cells. nih.gov The pro-apoptotic effects of these compounds were associated with DNA fragmentation, a hallmark of apoptosis. nih.gov

Table 1: Research Findings on Apoptosis Induction by Picolinate Derivatives

| Compound Class | Cancer Cell Line | Apoptosis Mechanism | Key Findings | Reference |

|---|---|---|---|---|

| Picolinic Acid Derivative | A549 (NSCLC) | ER Stress-Mediated Apoptosis | Activation of caspase-3, -4, and -9; Cancer cell-specific cytotoxicity. | pensoft.net |

| Picolinamide Derivatives | A549 (NSCLC) | VEGFR-2 Inhibition | Cell cycle arrest at G2/M phase; Pro-apoptotic activity. | nih.gov |

| Picolinamide | HL-60 (Leukemia) | DNA Fragmentation | Induction of apoptosis. | nih.gov |

| Thienylpicolinamidine Derivatives | Leukemia (SR, K-562), Colon (SW-620, HT29), NSCLC (NCI-H460) | Increased p53 expression | Potent cytotoxic and cytostatic activities. | nih.gov |

| 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones | Hematological cancer cell lines | Increased p53 and Bax expression | Reduction in cancer cell growth. | nih.gov |

Interaction with Cellular Pathways

The therapeutic potential of picolinate derivatives stems from their ability to interact with and modulate various cellular pathways implicated in disease.

As mentioned, picolinamide derivatives have been successfully designed to target the VEGFR-2 signaling pathway, which is crucial for angiogenesis. nih.gov By inhibiting VEGFR-2, these compounds can disrupt the formation of new blood vessels that tumors need to grow and metastasize. nih.gov The multi-kinase inhibitory profile of some of these derivatives suggests a broader impact on cancer cell signaling networks. nih.gov

Picolinic acid, a metabolite of tryptophan, has been shown to possess immunomodulatory properties. nih.gov It can suppress the proliferation and metabolic activity of CD4+ T cells, a type of white blood cell, by inhibiting the activation of c-Myc, a key regulator of cell growth and metabolism. nih.gov This suggests a potential role for picolinic acid derivatives in the treatment of autoimmune diseases and other conditions characterized by excessive T cell activation. nih.gov

Furthermore, picolinic acid has demonstrated broad-spectrum antiviral activity against enveloped viruses by inhibiting the fusion of viral and cellular membranes, a critical step in viral entry. nih.gov This mechanism of action highlights its potential as a lead compound for the development of novel antiviral agents. nih.gov

Some picolinamide derivatives have also been found to target topoisomerase II and thioredoxin reductase 1, enzymes that are essential for DNA replication and cellular redox balance, respectively. nih.gov The inhibition of these enzymes can lead to cell cycle arrest and apoptosis in cancer cells. nih.gov Additionally, the JAK/STAT signaling pathway, which is often dysregulated in hematological cancers, has been identified as a target for some piperidine-based compounds, which can be considered derivatives of picolinic acid in a broader sense. nih.gov

Table 2: Interaction of Picolinate Derivatives with Cellular Pathways

| Compound Class | Cellular Target/Pathway | Biological Effect | Potential Application | Reference |

|---|---|---|---|---|

| Picolinamide Derivatives | VEGFR-2, EGFR, HER-2, c-MET, MER kinases | Inhibition of kinase activity, anti-angiogenesis | Cancer Therapy | nih.gov |

| Picolinic Acid | c-Myc in CD4+ T cells | Suppression of T cell proliferation and metabolic activity | Immunosuppression, Autoimmune Diseases | nih.gov |

| Picolinic Acid | Viral-cellular membrane fusion | Inhibition of viral entry | Antiviral Therapy | nih.gov |

| Thienylpicolinamidine Derivatives | Topoisomerase II, Thioredoxin reductase 1 | Enzyme inhibition, cell cycle arrest | Cancer Therapy | nih.gov |

| Piperidine (B6355638) Derivatives | JAK/STAT pathway | Inhibition of aberrant signaling | Hematological Cancers | nih.gov |

Design and Synthesis of Picolinate-Based Prodrugs and Probes

The development of prodrugs and molecular probes represents a sophisticated strategy in drug discovery to enhance the therapeutic properties of a compound or to visualize its biological targets. Prodrugs are inactive precursors that are converted into the active drug within the body, often at the desired site of action. nih.gov This approach can improve a drug's solubility, stability, and bioavailability, while reducing its toxicity. nih.gov

The picolinate scaffold is amenable to the design of prodrugs. For instance, the ester or amide functionalities of picolinate derivatives can be modified to create bioreversible linkages that are cleaved by specific enzymes in the body to release the active parent drug. nih.gov The synthesis of picolinates can be achieved through various methods, including novel catalytic approaches that utilize metal-organic frameworks, allowing for efficient and environmentally friendly production. researchgate.net

A practical example of a picolinate-based molecular probe is the development of radiolabeled picolinamide derivatives for Positron Emission Tomography (PET) imaging. These probes are designed to bind to specific targets in the body, such as receptors or enzymes, and the attached radioisotope allows for their non-invasive visualization. This technology is invaluable for understanding disease mechanisms and for the development of targeted therapies.

Contributions to Agrochemical Research and Development

Synthesis of Novel Herbicidal Agents.wikipedia.orgpurdue.eduwinfieldunited.comwisc.edu

Methyl 4-chloro-3-fluoropicolinate serves as a crucial building block in the creation of new and effective herbicides. Its chemical structure allows for modifications that lead to the development of herbicides with specific activities and improved performance.

Development of Auxinic Herbicides.wisc.edu

The compound is instrumental in the development of auxinic herbicides. wisc.edu These synthetic herbicides mimic the action of natural plant growth hormones called auxins. wikipedia.org By disrupting the normal hormonal balance in susceptible plants, they cause uncontrolled growth, leading to the eventual death of the weed. wikipedia.orgk-state.edu The discovery of new auxinic herbicides is an ongoing area of research aimed at combating weed resistance and improving crop safety. core.ac.uk

The picolinic acid class of herbicides, to which derivatives of this compound belong, represents a significant group of synthetic auxins. researchgate.net Research in this area has led to the discovery of highly active compounds that are effective at low application rates. researchgate.net

Applications in Broadleaf Weed Control.purdue.eduwisc.edu

Herbicides derived from this compound are particularly effective in controlling broadleaf weeds in various crops. wikipedia.orgwisc.edu Broadleaf weeds are a major concern in agriculture as they compete with crops for resources such as sunlight, water, and nutrients, which can significantly reduce crop yield and quality. researchgate.net The selective nature of these herbicides allows for the removal of unwanted broadleaf weeds without harming the desired grass crops. wikipedia.orgpbigordonturf.com

Table 1: Examples of Broadleaf Weeds Controlled by Auxinic Herbicides

| Common Name | Scientific Name |

|---|---|

| Thistle | Cirsium spp. |

| Dock | Rumex spp. |

| Plantain | Plantago spp. |

| Ground Ivy | Glechoma hederacea |

| Clover | Trifolium spp. |

This table is for illustrative purposes and the specific spectrum of control depends on the final herbicide product.

Mechanisms of Herbicidal Action.purdue.edu

The herbicidal action of compounds synthesized from this compound is based on their function as synthetic auxins. wikipedia.orgokstate.edu When these herbicides are absorbed by the plant, either through the leaves or roots, they are translocated throughout the plant's vascular system. wikipedia.orgk-state.edu

Intermediate for Insecticidal Compounds.wikipedia.org

While the primary application of this compound is in the synthesis of herbicides, its chemical structure also makes it a valuable intermediate in the development of insecticidal compounds. wikipedia.org The pyridine (B92270) ring, a core component of its structure, is a common feature in many biologically active molecules, including insecticides. Further research is exploring the potential of this compound in creating new insecticides with novel modes of action.

Strategies for Enhancing Agrochemical Efficacy and Selectivity

A key focus in agrochemical research is to enhance the efficacy and selectivity of herbicides. Efficacy refers to the ability of the herbicide to control the target weeds, while selectivity is the ability to control weeds without harming the crop.

Strategies involving the use of intermediates like this compound include:

Structural Modification: By making precise changes to the chemical structure of the final herbicide molecule, researchers can fine-tune its activity. This can lead to increased potency against target weeds and reduced impact on the crop.

Formulation Technology: The way a herbicide is formulated can significantly impact its performance. Adjuvants and other formulation agents can improve the absorption of the herbicide by the weed and protect it from environmental degradation, thereby enhancing its efficacy.

Combination Products: Combining herbicides with different modes of action is a common strategy to broaden the spectrum of controlled weeds and manage herbicide resistance. pbigordonturf.comwikipedia.org

Structure Activity Relationship Sar Studies and Analog Design

Investigation of Positional Isomers and Their Reactivity Profiles

The specific placement of substituents on the picolinate (B1231196) ring significantly influences the molecule's chemical reactivity and, consequently, its herbicidal efficacy. The reactivity of the picolinate core is dependent on the electronic environment created by the substituents. For instance, the presence and position of electron-withdrawing or electron-donating groups can affect the ease of nucleophilic or electrophilic attack at various points on the ring.

In the context of methyl 4-chloro-3-fluoropicolinate, the chlorine at the 4-position and fluorine at the 3-position create a unique electronic landscape. The investigation of positional isomers, such as moving the fluorine to the 5- or 6-position while keeping the chlorine at the 4-position, would be crucial to understanding the optimal substitution pattern for biological activity. Research into related picolinic acid derivatives has shown that even slight changes in substituent positions can lead to significant differences in herbicidal effects. nih.gov

For example, the synthesis of various picolinate derivatives can be achieved through methods like cooperative vinylogous anomeric-based oxidation, which allows for the creation of a library of compounds with different substitution patterns for biological screening. rsc.orgresearchgate.net The reactivity of these isomers in synthetic reactions, such as nucleophilic aromatic substitution, is also a key consideration for the practical production of new herbicide candidates.

Impact of Halogen Substitution Patterns (Chlorine, Fluorine, Bromine, Iodine)

The nature and position of halogen substituents on the picolinate ring are critical determinants of herbicidal activity. The "Arylex™ active" (Halauxifen-methyl) and "Rinskor™ active" (Florpyrauxifen-benzyl) are prime examples of how modifying the halogen and aryl substitution pattern on the picolinate core can lead to highly effective herbicides. nih.govresearchgate.netnih.gov

Research on other picolinic acid herbicides has shown that compounds with halogen-substituted phenyl groups often exhibit better herbicidal activities than those with alkyl-substituted phenyl groups. nih.gov This suggests that the electronic and steric properties of the halogens play a direct role in the molecule's biological function. The systematic replacement of the chlorine and fluorine in this compound with other halogens like bromine and iodine, and subsequent biological evaluation, would provide valuable SAR data. This data is essential for understanding how size, electronegativity, and lipophilicity of the halogen at specific positions affect the herbicidal profile.

Ester Group Modifications and Their Influence on Biological Properties

The ester group in picolinate herbicides, such as the methyl ester in this compound, plays a significant role in the compound's uptake, translocation, and metabolism within the plant. While the picolinic acid itself is often the active form of the herbicide, the ester derivative can act as a pro-herbicide, being hydrolyzed to the active acid in planta. nih.gov

The synthesis of different esters can be achieved through various chemical methods, including coupling the picolinic acid with an alcohol using activating agents like dicyclohexylcarbodiimide (B1669883) (DCC) or by reacting the acid chloride with the desired alcohol. googleapis.com Research into fatty acid esters has also shown that modifications to the ester moiety can lead to novel herbicidal properties. nih.gov

The following table illustrates potential modifications to the ester group of a picolinate core and the expected influence on its properties:

| Ester Group Modification | Expected Influence on Properties |

| Short-chain alkyl (e.g., ethyl, propyl) | May alter rate of hydrolysis and uptake. |

| Long-chain alkyl | Increased lipophilicity, potentially affecting membrane permeability. |

| Aryl (e.g., benzyl) | Can influence metabolic stability and interaction with target site. |

| Polyethylene glycol (PEG) esters | May enhance water solubility and alter formulation characteristics. nih.gov |

Design and Synthesis of Picolinate Amides and Urea (B33335) Derivatives

Expanding the chemical space beyond esters, the design and synthesis of picolinate amides and urea derivatives represent a promising strategy for discovering new herbicidal compounds. Amides and ureas can offer different chemical and biological properties compared to their ester counterparts, including altered metabolic stability and different hydrogen bonding capabilities, which can affect target protein binding.

The synthesis of picolinamides can be achieved by reacting the corresponding picolinic acid chloride or mixed anhydride (B1165640) with ammonia (B1221849) or an appropriate amine. googleapis.comnih.gov This allows for the introduction of a wide variety of substituents on the amide nitrogen, providing a rich source of chemical diversity for SAR studies. For instance, coupling picolinic acid with N-alkylanilines can produce a range of mono- and bis-amides. nih.gov

Urea derivatives of picolinates can be synthesized through various methods, often involving the reaction of an amine with an isocyanate intermediate. nih.gov The development of solid-phase synthesis methods for urea-containing peptides has streamlined the creation of libraries of such compounds for biological screening. nih.gov These derivatives can be designed to mimic the structure of natural plant hormones or to interact with specific residues in the target enzyme's active site.

Conformational Analysis and Stereochemical Considerations

The three-dimensional shape of a herbicide molecule is crucial for its interaction with the target protein. Conformational analysis, which studies the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds, is therefore a key aspect of herbicide design. youtube.com

For a substituted picolinate like this compound, the rotation around the bond connecting the pyridine (B92270) ring to the ester group, as well as the orientation of the substituents relative to the ring, will determine the molecule's preferred conformation. The lowest energy conformation is the one that is most likely to bind to the target protein.

In cases where chiral centers are present in the molecule, stereochemistry becomes a critical consideration. Different stereoisomers (enantiomers or diastereomers) can exhibit vastly different biological activities. This is because the binding site of the target protein is itself chiral, and only one stereoisomer may fit correctly.

Computational methods, such as molecular docking, are often used to predict the binding modes of different conformers and stereoisomers to the target protein. nih.gov This can help to rationalize observed SAR data and guide the design of new analogs with improved conformational and stereochemical properties for enhanced herbicidal activity. The analysis of disubstituted cyclohexanes provides a useful analogy for understanding how substituent positions (axial vs. equatorial) affect conformational stability, a principle that also applies to the substituents on the picolinate ring. libretexts.orglibretexts.orgpressbooks.pub

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. northwestern.eduwikipedia.org For Methyl 4-chloro-3-fluoropicolinate, methods like Density Functional Theory (DFT) would be employed to elucidate its electronic structure. researchgate.netaps.org DFT calculations, often using basis sets such as 6-31G(d,p) or larger, can predict a variety of molecular properties. mostwiedzy.plijcce.ac.ir

Key parameters that would be investigated include:

Optimized Geometry: Determining the most stable three-dimensional arrangement of atoms, including bond lengths, bond angles, and dihedral angles.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. epstem.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. epstem.net

Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the electron density surface, indicating regions that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue). uni-muenchen.delibretexts.org For this compound, the MEP would highlight the electronegative nitrogen and oxygen atoms as sites for electrophilic attack, and potentially electron-deficient regions on the aromatic ring.

Illustrative Data Table: Predicted Electronic Properties (Note: The following data are hypothetical and for illustrative purposes, based on typical values for similar halogenated pyridine (B92270) derivatives.)

| Property | Predicted Value | Significance |

| HOMO Energy | -7.2 eV | Indicates electron-donating capability |

| LUMO Energy | -1.5 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap | 5.7 eV | Relates to chemical reactivity and stability |

| Dipole Moment | 2.5 D | Suggests moderate polarity |

Molecular Docking and Dynamics Simulations for Biological Interactions

Given that many pyridine derivatives exhibit biological activity, molecular docking and molecular dynamics (MD) simulations are powerful tools to explore the potential of this compound as a therapeutic agent. chemrevlett.comnih.gov

Molecular Docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. nih.gov This method is instrumental in structure-based drug design. nih.gov For this compound, a docking study would involve:

Selecting a protein target of interest (e.g., a kinase or another enzyme). nih.gov

Placing the 3D structure of the compound into the protein's binding site.

Using a scoring function to estimate the binding affinity and identify key interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds.

Molecular Dynamics (MD) Simulations provide insights into the dynamic behavior of a ligand-receptor complex over time. mdpi.comresearchgate.net An MD simulation would start with the docked pose of this compound and simulate the movements of all atoms in the system. nih.gov This allows for the assessment of the stability of the binding pose and the conformational changes in both the ligand and the protein. mdpi.com

Illustrative Data Table: Hypothetical Docking Results against a Kinase Target

| Parameter | Result | Interpretation |

| Docking Score | -8.5 kcal/mol | Indicates a favorable predicted binding affinity. |

| Key Interactions | Hydrogen bond with ASP810, Halogen bond with LEU764 | Specific residues involved in binding. |

| RMSD during MD | < 2.0 Å | Suggests a stable binding mode over the simulation time. researchgate.net |

Prediction of Reaction Pathways and Transition States

Computational chemistry can be used to map out the entire energy landscape of a chemical reaction, providing valuable information on reaction mechanisms, feasibility, and kinetics. acs.orgnumberanalytics.com For a molecule like this compound, this could involve studying its synthesis or its subsequent reactions.

The process typically involves:

Locating Stationary Points: Calculating the structures and energies of reactants, products, and any intermediates.

Identifying Transition States (TS): A transition state is a first-order saddle point on the potential energy surface, representing the highest energy point along the reaction coordinate. mit.edunih.gov Its structure reveals the geometry of the molecule as bonds are breaking and forming.

Calculating Activation Energies: The energy difference between the reactants and the transition state determines the activation energy barrier, which is a key factor in the reaction rate.

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC path connects the transition state to the reactants and products, confirming that the identified TS is indeed the correct one for the reaction . acs.org

For example, a computational study could investigate the nucleophilic aromatic substitution of the chlorine atom on the pyridine ring, predicting the transition state structure and the energy barrier for this transformation. nih.gov

Regioselectivity and Stereoselectivity Modeling

When a reaction can yield multiple isomers, computational modeling can predict which product is most likely to form. rsc.orgnih.gov This is crucial for designing efficient synthetic routes.

Regioselectivity refers to the preference for bond formation at one position over another. In the case of this compound, a key question for further functionalization would be the regioselectivity of, for example, an electrophilic or nucleophilic attack on the pyridine ring. Computational models can predict this by comparing the activation energies of the transition states leading to the different possible regioisomers. nih.govrsc.org The pathway with the lower energy barrier will be the favored one.

Stereoselectivity , the preference for the formation of one stereoisomer over another, is also amenable to computational prediction. While this compound itself is achiral, if it were to react with a chiral reagent or at a prochiral center, computational methods could be used to predict the diastereomeric or enantiomeric excess by calculating the energies of the diastereomeric transition states. acs.org

In Silico Screening and Virtual Library Generation

In silico (computer-based) methods are widely used in the early stages of drug discovery to screen large numbers of compounds for potential biological activity. nih.gov

Virtual Screening involves computationally evaluating large libraries of chemical structures to identify those that are most likely to bind to a specific biological target. nih.govslideshare.netresearchgate.net this compound could serve as a starting point or "scaffold" for such a screening campaign.

Virtual Library Generation: A virtual library is a collection of chemical structures that exist only in a computer database but can be synthesized if desired. Starting with the core structure of this compound, a virtual library could be generated by systematically adding a wide variety of different chemical groups at various positions on the molecule. This library could then be screened in silico against a panel of disease-relevant protein targets to identify promising candidates for synthesis and further testing. slideshare.netmdpi.com This approach accelerates the discovery of new lead compounds by focusing experimental efforts on the most promising molecules. frontiersin.org

Advanced Analytical Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For Methyl 4-chloro-3-fluoropicolinate, a combination of ¹H, ¹³C, and ¹⁹F NMR spectroscopy would be utilized for a complete structural assignment.

Proton (¹H) NMR Spectroscopy

Proton (¹H) NMR spectroscopy provides information on the number, environment, and coupling of hydrogen atoms in a molecule. In the case of this compound, the ¹H NMR spectrum is expected to show distinct signals corresponding to the aromatic protons on the pyridine (B92270) ring and the protons of the methyl ester group.

The two aromatic protons are in different chemical environments and would therefore appear as separate signals. The proton at the 5-position is expected to be a doublet, split by the adjacent proton at the 6-position. The proton at the 6-position would also be a doublet, split by the proton at the 5-position, and may show further long-range coupling to the fluorine atom at the 3-position. The methyl group of the ester function would appear as a singlet, typically in the range of 3.8-4.0 ppm, as it has no adjacent protons to couple with.

Expected ¹H NMR Spectral Data for this compound:

| Proton Assignment | Expected Chemical Shift (δ) ppm | Expected Multiplicity | Expected Coupling Constant (J) Hz |

| Pyridine H-5 | ~7.5 - 8.0 | Doublet (d) | ~5-8 |

| Pyridine H-6 | ~8.0 - 8.5 | Doublet of doublets (dd) or Doublet (d) | ~5-8 (H-H), ~1-3 (H-F) |

| Methyl (-OCH₃) | ~3.9 | Singlet (s) | N/A |

Note: The exact chemical shifts are dependent on the solvent used and other experimental conditions. The values presented are estimations based on typical ranges for similar structures.

Carbon-13 (¹³C) NMR Spectroscopy

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound would give rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the electronic environment of each carbon atom. Furthermore, the signals for carbons bearing fluorine atoms or in close proximity to them will be split into doublets due to carbon-fluorine coupling (J-coupling), providing valuable structural information.

The spectrum would show seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbonyl carbon of the ester group is expected to appear at the most downfield chemical shift. The carbon atoms of the pyridine ring will have their chemical shifts influenced by the electron-withdrawing effects of the chlorine, fluorine, and carboxylate groups. The carbon atoms directly bonded to the fluorine and chlorine atoms (C-3 and C-4) will show characteristic chemical shifts and coupling patterns.

Expected ¹³C NMR Spectral Data for this compound:

| Carbon Assignment | Expected Chemical Shift (δ) ppm | Expected C-F Coupling (¹JCF, ²JCF, etc.) |

| C-2 (Pyridine) | ~145 - 155 | Present |

| C-3 (Pyridine) | ~150 - 160 | Large ¹JCF |

| C-4 (Pyridine) | ~130 - 140 | Present |

| C-5 (Pyridine) | ~120 - 130 | Present |

| C-6 (Pyridine) | ~140 - 150 | Present |

| C=O (Ester) | ~160 - 170 | Possible small coupling |

| -OCH₃ (Methyl) | ~50 - 55 | Unlikely |

Note: These are estimated chemical shift ranges and the presence of C-F coupling is predicted based on the structure. Actual experimental data is required for precise assignment.

Fluorine-19 (¹⁹F) NMR Spectroscopy

Fluorine-19 (¹⁹F) NMR spectroscopy is a highly sensitive technique used to analyze fluorine-containing compounds. Since ¹⁹F has a natural abundance of 100% and a high gyromagnetic ratio, it provides strong signals. In the case of this compound, the ¹⁹F NMR spectrum would show a single signal for the fluorine atom at the 3-position of the pyridine ring. The chemical shift of this signal provides information about the electronic environment of the fluorine atom. Furthermore, this signal may show coupling to the adjacent aromatic protons, which can be observed in high-resolution spectra.

Mass Spectrometry (MS) Techniques

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide information about its elemental composition and structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a crucial technique for determining the precise elemental composition of a molecule. By measuring the mass-to-charge ratio to a very high degree of accuracy (typically to four or more decimal places), HRMS allows for the calculation of a unique molecular formula. For this compound (C₇H₅ClFNO₂), HRMS would be used to confirm its elemental composition by comparing the experimentally measured exact mass with the theoretically calculated mass. The presence of chlorine would be indicated by the characteristic isotopic pattern of ³⁵Cl and ³⁷Cl in the mass spectrum.

Expected HRMS Data for this compound:

| Ion | Calculated Exact Mass (m/z) |

| [M+H]⁺ (with ³⁵Cl) | 190.0019 |

| [M+H]⁺ (with ³⁷Cl) | 191.9990 |

Note: These values are calculated for the protonated molecule and reflect the masses of the most abundant isotopes.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a hybrid analytical technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. In the analysis of this compound, LC-MS would be used to assess the purity of a sample and to identify any impurities or by-products from a chemical reaction. The liquid chromatograph separates the components of a mixture, and the mass spectrometer provides the molecular weight of each separated component. This technique is particularly useful for monitoring the progress of a chemical synthesis or for quality control of the final product.

X-ray Crystallography for Solid-State Structure Elucidation

The definitive determination of the three-dimensional arrangement of atoms and molecules in a crystalline solid is achieved through X-ray crystallography. For this compound, obtaining a single crystal of suitable quality is the first and often most challenging step. Once a crystal is grown, it is mounted on a goniometer and subjected to a focused beam of X-rays. The diffraction pattern produced by the interaction of X-rays with the electron clouds of the atoms is collected on a detector.

Analysis of this diffraction data allows for the calculation of the electron density map of the crystal, which in turn reveals the precise position of each atom. This powerful technique provides unambiguous information on bond lengths, bond angles, and intermolecular interactions within the crystal lattice. For this compound, this data would confirm the substitution pattern on the pyridine ring and the conformation of the methyl ester group.

As of the latest available research, specific crystallographic data for this compound is not widely published in public databases. However, a hypothetical table of crystallographic parameters that would be determined from such an analysis is presented below.

Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

| Empirical formula | C₇H₅ClFNO₂ |

| Formula weight | 189.57 g/mol |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 12.3 |

| c (Å) | 7.9 |

| α (°) | 90 |

| β (°) | 105.2 |

| γ (°) | 90 |

| Volume (ų) | 805.4 |

| Z (molecules/unit cell) | 4 |

| Calculated density (g/cm³) | 1.563 |

| R-factor | < 0.05 |

Chromatographic Methods for Purity and Isomer Analysis

Chromatographic techniques are indispensable for separating and quantifying the components of a mixture, making them essential for assessing the purity of this compound and identifying any potential isomers formed during its synthesis.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone of purity analysis in the pharmaceutical and chemical industries. For this compound, a reverse-phase HPLC method is typically employed. In this setup, the stationary phase is nonpolar (e.g., C18-bonded silica), and the mobile phase is a more polar solvent mixture, such as acetonitrile (B52724) and water or methanol (B129727) and water, often with a small amount of acid (e.g., formic acid or acetic acid) to improve peak shape.

The compound is dissolved in a suitable solvent and injected into the HPLC system. As the mobile phase carries the sample through the column, this compound and any impurities are separated based on their differential partitioning between the stationary and mobile phases. A detector, commonly a UV-Vis detector set at a wavelength where the analyte absorbs strongly, records the elution profile. The retention time is characteristic of the compound under specific conditions, and the peak area is proportional to its concentration, allowing for accurate purity determination.

Typical HPLC Parameters for Analysis of this compound

| Parameter | Typical Value |

| Column | C18, 4.6 mm x 150 mm, 5 µm particle size |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 30% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 254 nm |

| Injection Volume | 10 µL |

Gas Chromatography (GC)

Gas Chromatography (GC) is another powerful technique for purity assessment, particularly for volatile and thermally stable compounds like this compound. In GC, the mobile phase is an inert gas (e.g., helium or nitrogen), and the stationary phase is a high-boiling-point liquid coated on the inside of a capillary column.

A small amount of the sample, dissolved in a volatile solvent, is injected into the heated inlet of the gas chromatograph, where it vaporizes. The carrier gas sweeps the vaporized sample onto the column. Separation occurs based on the compound's boiling point and its interactions with the stationary phase. As the separated components elute from the column, they are detected, typically by a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). The retention time and peak area provide qualitative and quantitative information, respectively. GC is particularly useful for detecting volatile organic impurities that may not be easily observed by HPLC.

Typical GC Parameters for Analysis of this compound

| Parameter | Typical Value |

| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (hold 2 min) to 280 °C at 15 °C/min |

| Detector | Flame Ionization Detector (FID) |

| Detector Temp. | 300 °C |

| Injection Mode | Split (e.g., 50:1) |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Spectroscopic methods provide valuable information about the functional groups and electronic structure of a molecule.

Infrared (IR) Spectroscopy is used to identify the functional groups present in this compound. When a molecule is irradiated with infrared radiation, it absorbs energy at specific frequencies corresponding to the vibrational frequencies of its bonds. The resulting IR spectrum is a plot of absorbance or transmittance versus wavenumber. For this compound, characteristic absorption bands would be expected for the C=O stretch of the ester, the C-O stretch, the C-Cl stretch, the C-F stretch, and various vibrations of the pyridine ring.

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within the molecule. The pyridine ring in this compound contains a conjugated π-electron system, which gives rise to absorption in the UV region of the electromagnetic spectrum. The wavelength of maximum absorbance (λmax) and the molar absorptivity (ε) are characteristic properties of the compound in a given solvent. This technique is often used in conjunction with HPLC for quantitative analysis.

While the full, detailed spectra are not publicly available, the expected regions of key absorptions can be predicted based on the structure of the molecule.

Future Research Directions and Emerging Applications

Exploration of New Catalytic Transformations

The halogenated nature of Methyl 4-chloro-3-fluoropicolinate makes it an ideal substrate for a variety of catalytic cross-coupling reactions, a cornerstone of modern synthetic chemistry. Future research will likely focus on leveraging the differential reactivity of the C-Cl and C-F bonds to achieve selective functionalization.

Palladium-catalyzed reactions, such as Suzuki-Miyaura, Buchwald-Hartwig amination, and Sonogashira couplings, are expected to be extensively explored. mdpi.commdpi.com These reactions would enable the introduction of a wide range of substituents (aryl, alkyl, amino, and alkynyl groups) at the 4-position by selectively targeting the more labile C-Cl bond. Research into ligands that can facilitate these couplings at low catalyst loadings and under mild conditions will be crucial for enhancing the efficiency and sustainability of these transformations. nih.gov

Furthermore, the activation of the typically more inert C-F bond presents a significant but rewarding challenge. beilstein-journals.org The development of novel nickel-based or other transition-metal catalytic systems capable of selectively cleaving the C-F bond would unlock new synthetic pathways. beilstein-journals.org This would allow for a sequential or orthogonal functionalization strategy, where the C-Cl bond is reacted first, followed by the transformation of the C-F bond, leading to highly complex and diverse molecular architectures from a single starting material.

Sustainable Synthesis and Process Intensification

Current synthetic routes to picolinate (B1231196) derivatives often involve multiple steps and the use of stoichiometric, and sometimes harsh, reagents like thionyl chloride. chemicalbook.comumsl.educhemicalbook.com A key future direction is the development of more sustainable and efficient synthetic processes. This involves exploring green chemistry principles, such as atom economy and the use of environmentally benign solvents.

Research into novel heterogeneous catalysts, such as metal-organic frameworks (MOFs) or functionalized porous materials, could provide reusable and highly efficient systems for the synthesis of picolinates. nih.govrsc.org These catalysts can simplify product purification and reduce waste. Additionally, one-step synthesis methodologies, such as hydrothermal synthesis, could significantly streamline the production process, lower costs, and reduce environmental impact. google.com

Process intensification through technologies like continuous flow chemistry is another promising avenue. Flow reactors offer superior heat and mass transfer, precise control over reaction parameters, and enhanced safety, making them ideal for optimizing the synthesis of this compound and its derivatives on a larger scale.

Development of Next-Generation Bioactive Molecules

The picolinate scaffold is a well-established pharmacophore found in numerous biologically active compounds. This compound serves as an excellent starting point for the development of next-generation drugs and diagnostic agents. The fluorine and chlorine substituents can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, binding affinity, and cell permeability.

A particularly promising area is in neuropharmacology. For instance, derivatives of picolinamide (B142947) are being investigated as potential ligands for imaging metabotropic glutamate (B1630785) receptor 4 (mGluR4), which is a target for therapies aimed at Parkinson's disease. nih.gov The synthesis of radiolabeled ([¹⁸F]) versions of these molecules allows for their use as positron emission tomography (PET) tracers to study disease progression and target engagement in the brain. nih.gov Future work will likely involve modifying the substituents on the picolinate ring of this compound to fine-tune the selectivity and efficacy of these and other potential therapeutic agents for a range of diseases.

Integration with Combinatorial Chemistry and High-Throughput Screening

The reactivity of the C-Cl bond in this compound makes it an ideal anchor point for combinatorial library synthesis. By employing various cross-coupling reactions, a vast library of derivatives can be rapidly generated, each with a unique substituent at the 4-position.

These libraries can then be subjected to high-throughput screening (HTS) to identify lead compounds for various biological targets. nih.govnih.gov HTS allows for the rapid testing of thousands of compounds for a specific activity, such as inhibiting an enzyme or binding to a receptor. nih.gov This integrated approach of combinatorial synthesis and HTS can dramatically accelerate the drug discovery process. Future research will focus on designing and synthesizing focused libraries of this compound derivatives tailored to specific target families, such as kinases, proteases, or G-protein coupled receptors, to discover novel and potent bioactive molecules. nih.gov

Expanding Applications in Materials Science and Polymer Chemistry

The unique electronic properties and structural rigidity of the fluorinated pyridine (B92270) ring suggest that this compound and its derivatives have significant potential in materials science. The incorporation of this moiety into polymer backbones could lead to materials with enhanced thermal stability, chemical resistance, and specific optical properties.

The pyridine nitrogen atom also provides a coordination site for metal ions. This opens up possibilities for creating novel metal-organic frameworks (MOFs) or coordination polymers. These materials could have applications in gas storage, catalysis, sensing, and separation technologies. By functionalizing the picolinate at the 4-position, the properties of these materials could be systematically tuned.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Methyl 4-chloro-3-fluoropicolinate, and how can intermediates be characterized?

- Methodological Answer : A common approach involves nucleophilic aromatic substitution or coupling reactions. For example, refluxing 4-chloro-3-fluoropicolinic acid with methanol in the presence of a catalyst (e.g., thionyl chloride or H₂SO₄) under anhydrous conditions can yield the ester. Intermediates should be characterized via HPLC for purity, NMR (¹H/¹³C) for structural confirmation, and mass spectrometry for molecular weight validation. Recrystallization in ethanol or acetonitrile is recommended for purification .

Q. What analytical techniques are critical for verifying the structural integrity of this compound?